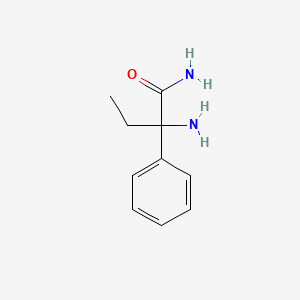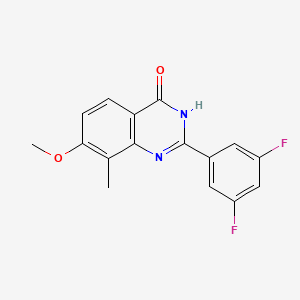
3-(4-methylphenyl)-1,2-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-1,2-thiazole-4-carboxylic acid is an organic compound belonging to the class of isothiazoles Isothiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methylphenyl)-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of p-tolyl isothiocyanate with α-haloketones, followed by cyclization to form the isothiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-methylphenyl)-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(4-methylphenyl)-1,2-thiazole-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-methylphenyl)-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isothiazole ring and the p-tolyl group contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Thiazoles: Compounds with a similar five-membered ring structure but with different substituents.
Indoles: Heterocyclic compounds with a benzene ring fused to a pyrrole ring, showing diverse biological activities.
Phenylpropanoic Acids: Compounds with a benzene ring conjugated to a propanoic acid group.
Uniqueness: 3-(4-methylphenyl)-1,2-thiazole-4-carboxylic acid is unique due to the presence of both the isothiazole ring and the p-tolyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H9NO2S |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)10-9(11(13)14)6-15-12-10/h2-6H,1H3,(H,13,14) |
Clé InChI |
CFSQLRHNZAFREC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NSC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-acetyl-N-[4-(trifluoromethoxy)phenyl]benzene-1-sulfonamide](/img/structure/B8722482.png)




![Methyl 4-[(pyridin-2-yloxy)methyl]benzoate](/img/structure/B8722498.png)
![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B8722507.png)



![N,2-dimethylbenzo[d]oxazol-6-amine](/img/structure/B8722550.png)
